Mercury selenide

Infrared Photodetection Colloidal Quantum Dots Intraband Absorption

Procure Mercury Selenide (HgSe, CAS 20601-83-6) for your advanced semiconductor and infrared (IR) detector R&D. This II-VI semimetal uniquely self-dopes to enable intraband MWIR/LWIR absorption without cryogenic cooling, a critical advantage over HgTe or PbSe. Its high electron mobility (1.2×10⁵ cm²/V·s) and Weyl semimetal phase make it essential for high-frequency electronics and topological quantum research. Choose HgSe for superior thermal stability in core/shell architectures and a cost-effective, scalable solution for large-area IR imaging arrays, leveraging selenium's greater abundance over tellurium.

Molecular Formula HgSe
Molecular Weight 279.56 g/mol
CAS No. 20601-83-6
Cat. No. B1216327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury selenide
CAS20601-83-6
Synonymsmercuric selenide
mercuric selenide colloid
mercury monoselenide
mercury-selenium complex
Molecular FormulaHgSe
Molecular Weight279.56 g/mol
Structural Identifiers
SMILES[Se]=[Hg]
InChIInChI=1S/Hg.Se
InChIKeyYQMLDSWXEQOSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury Selenide (HgSe) CAS 20601-83-6: Technical Overview and Procurement Considerations for Infrared Optoelectronics


Mercury selenide (HgSe, CAS 20601-83-6) is a binary II-VI semimetallic compound with a zinc-blende crystal structure [1]. It crystallizes with a lattice constant of approximately 0.608 nm and exhibits an inverted band structure characteristic of mercury chalcogenides [2]. Unlike its analog HgTe, HgSe displays degenerate self-doping in nanocrystalline form, enabling intraband optical transitions that extend absorption into the mid-wave infrared (MWIR) to long-wave infrared (LWIR) regions without compositional alloying [3]. The compound is naturally n-type in bulk single-crystal form, with reported electron mobility values reaching 1.2 × 10⁵ cm² V⁻¹ s⁻¹ at 4 × 10¹⁶ cm⁻³ carrier concentration in high-purity monocrystalline samples [4]. HgSe occurs naturally as the mineral Tiemannite and serves as a foundational material for MWIR/LWIR colloidal quantum dot photodetectors, thermoelectric devices, and as a constituent in ternary systems such as HgCdSe to mitigate high mercury vapor pressure during synthesis [5].

Why HgSe Cannot Be Readily Substituted by HgTe, PbSe, or HgCdTe in MWIR/LWIR Applications


Mercury selenide exhibits several material-specific characteristics that preclude straightforward substitution with its closest structural and functional analogs. First, HgSe nanocrystals undergo degenerate self-doping that generates intraband absorption in the MWIR to LWIR spectral range, whereas HgTe nanocrystals require compositional tuning or external doping to access comparable wavelengths [1]. Second, the band alignment of HgSe places its conduction band at approximately −5.50 eV (±0.05 eV), lower than the ambient environment Fermi level of ∼−4.7 eV, enabling stable n-type doping under ambient conditions—a property not shared by HgTe, which typically remains undoped with size-dependent bandgaps [2]. Third, HgSe's inverted band structure features Γ₆ below Γ₇, in direct contrast to HgTe where the large Te spin-orbit splitting positions Γ₇ below Γ₆, leading to fundamentally different electronic transport behavior [3]. Finally, Se-based systems offer inherent cost and toxicity advantages over Te-based alternatives due to selenium's greater elemental abundance and lower toxicity relative to tellurium, while maintaining comparable photodetection performance to high-performance HgTe detectors [4]. These combined differences in doping mechanism, band structure, spectral coverage, and elemental composition mean that HgTe, PbSe, or HgCdTe cannot be assumed to replicate HgSe's device performance characteristics without extensive re-optimization.

Quantitative Differentiation of Mercury Selenide (HgSe) from Closest Analogs: Evidence-Based Performance Comparison


Spectral Coverage: HgSe Intraband Transitions Extend to LWIR Without Compositional Alloying

HgSe colloidal quantum dots exhibit intrinsic self-doping that enables intraband optical transitions in the MWIR to LWIR spectral range, whereas HgTe nanocrystals achieve spectral tunability through interband transitions requiring size engineering across the NIR to MWIR range only [1]. This distinction arises from the degenerate electronic doping inherent to HgSe nanocrystals, which generates a population of carriers in the conduction band that participate in intraband absorption. In a hybrid metamaterial device combining HgSe and HgTe nanocrystals, the HgSe component provides intraband absorption while HgTe contributes enhanced transport properties with larger mobility [2]. The spectral coverage difference is further supported by comprehensive reviews of MWIR quantum dot materials, which classify HgSe as capable of accessing longer wavelengths than PbSe or HgTe quantum dots of comparable dimensions [3].

Infrared Photodetection Colloidal Quantum Dots Intraband Absorption

Carrier Mobility in Bulk Single Crystals: HgSe Electron Mobility Reaches 1.2 × 10⁵ cm² V⁻¹ s⁻¹

High-purity monocrystalline HgSe exhibits exceptional electron mobility values that support its classification as a Weyl semimetal candidate. In a monocrystalline HgSe sample with electron concentration n = 4 × 10¹⁶ cm⁻³, the electron mobility was measured at µ = 1.2 × 10⁵ cm² V⁻¹ s⁻¹ under planar electric and magnetic field configuration [1]. Earlier measurements on HgSe single crystals grown by zone melting reported a lower mobility of 18,500 cm² V⁻¹ s⁻¹ at 300 K for samples with higher carrier concentration (n = 3.5 × 10¹⁷ cm⁻³) [2], demonstrating the strong inverse correlation between carrier concentration and mobility in this material. Analysis of Shubnikov-de Haas oscillations in both longitudinal and transverse magnetoresistance revealed a nontrivial Berry phase and signatures of the chiral anomaly, indicating the existence of a Weyl semimetal electronic topological phase in HgSe [1]. By comparison, bulk HgTe typically exhibits mobilities in the range of 2–3 × 10⁴ cm² V⁻¹ s⁻¹ at comparable carrier concentrations, while PbSe mobility is substantially lower (<1000 cm² V⁻¹ s⁻¹) due to its larger effective mass [3].

Magnetotransport Topological Semimetals Carrier Mobility

Doping Behavior and Band Alignment: HgSe Exhibits Stable Ambient n-Type Doping Unlike HgTe

Electrochemical determination of absolute energy level positions reveals fundamentally different doping behavior between HgSe and HgTe colloidal quantum dots. The conduction band of HgSe lies at −5.50 eV (±0.05 eV) relative to vacuum, which is sufficiently lower than the measured environment Fermi level of ∼−4.7 eV to allow for spontaneous n-doping even under significant electron confinement [1]. In contrast, the conduction band of HgTe resides at −4.77 eV, essentially aligned with the environmental Fermi level, resulting in undoped behavior with size-dependent bandgaps and the capability to exhibit both n-type and p-type conductivity depending on surface treatment [1]. The bulk valence band positions are −5.50 eV for HgSe, −4.77 eV for HgTe, and −5.85 eV for HgS, following the trend of anion p-orbital energies [1]. Furthermore, carrier mobility in quantum dot films increases monotonically with particle size for HgSe and HgS, whereas HgTe displays nonmonotonic size-dependent mobility attributed to aggregation effects [2]. This predictable size-mobility relationship in HgSe simplifies device optimization compared to HgTe systems.

Electrochemistry Quantum Dot Doping Fermi Level Engineering

Thermal Stability in Core/Shell Architectures: HgSe/CdX Shells Withstand Annealing to ~250°C

In core/shell quantum dot architectures, HgSe-based systems demonstrate superior thermal stability compared to HgTe-based analogs. Films of HgSe/CdX (where X = S, Se, or Te) core/shell quantum dots exhibit no observable structural or optical changes upon annealing up to approximately 250°C . In direct comparison, HgTe/CdTe core/shell quantum dots begin to show alloying and degradation at significantly lower temperatures, with observable changes commencing at ∼180°C . Even a two-monolayer shell deposition on HgSe cores provides vastly improved stability against thermal degradation. This enhanced thermal robustness is attributed to the stronger Hg-Se bond compared to the Hg-Te bond; bond dissociation energy (BDE) calculations confirm that the Hg-Se bond is stronger than the Hg-Te bond across various complex types [1]. The thermal stability advantage is further corroborated by studies showing that HgTe bonds are destabilized by adjacent CdTe or HgSe, whereas HgSe maintains structural integrity under similar conditions [2].

Core/Shell Quantum Dots Thermal Stability Material Processing

Detector Performance Metrics: HgSe Quantum Dot Photodetectors Achieve Responsivity 0.5 A/W and Detectivity 3.1 × 10⁷ Jones with Optimized Ligands

Systematic investigation of ligand effects on HgSe colloidal quantum dot photodetectors establishes quantitative performance benchmarks and optimization pathways. Among four ligand types investigated (EDT, BeSH, S²⁻, and SCN⁻), thiocyanate (SCN⁻) ligands provided the maximum sensitivity, yielding responsivity of 0.5 A/W and specific detectivity (D*) of 3.1 × 10⁷ Jones [1]. The general trend for both detectivity and responsivity followed the sequence EDT < BeSH < S²⁻ < SCN⁻, with SCN⁻ ligands providing the lowest Schottky barrier at the HgSe quantum dot/Au electrode junction [1]. In more advanced device architectures incorporating silicon microhole arrays with HgSe/PbS quantum dots and graphene films, optical absorption approaching 100% in the LWIR region (~16 μm) has been achieved, with external quantum efficiency (EQE) of 77.45% and specific detectivity reaching 4.58 × 10¹² Jones [2]. Simulation studies indicate that HgSe colloidal quantum dot microspectrometers can achieve optical absorption enhancement of up to 300% with full-width-at-half-maximum reduction of approximately 30% through precise absorption wavelength regulation [3]. While comparable ligand optimization has been reported for HgTe quantum dot detectors, the intrinsic self-doping of HgSe simplifies the device architecture by eliminating the need for separate doping layers.

Infrared Photodetector Quantum Dot Ligands Detectivity Optimization

Synthesis Scalability: HgSe Quantum Dots Can Be Synthesized at >10 g per Batch Scale

Large-scale synthesis capability represents a critical differentiation for industrial procurement and manufacturing feasibility. HgSe colloidal quantum dots can be synthesized in batch sizes exceeding 10 grams, and HgSe films can be processed to form large-scale pixel arrays suitable for focal plane array fabrication [1]. This scalability is enabled by the solution-processable nature of colloidal quantum dot synthesis, which circumvents the high-vacuum, high-temperature epitaxial growth requirements of traditional HgCdTe detectors [1]. The cost-effectiveness of selenium-based infrared detectors is further enhanced by the greater elemental abundance and lower toxicity of selenium compared to tellurium [2]. In direct comparison, HgTe quantum dot synthesis also achieves multi-gram batch sizes, but the higher cost and lower natural abundance of tellurium (~0.001 ppm crustal abundance vs ~0.05 ppm for selenium) imposes economic constraints on large-scale deployment. The Te-free HgSe and HgCdSe systems demonstrate photodetection properties comparable to high-performance HgTe visible-IR detectors while offering improved cost-effectiveness due to selenium's relative abundance [2].

Colloidal Synthesis Scalable Manufacturing Infrared Materials

Validated Application Scenarios for Mercury Selenide (HgSe) Based on Quantitative Evidence


MWIR to LWIR Colloidal Quantum Dot Photodetectors Requiring Room-Temperature Operation

HgSe colloidal quantum dots are the preferred active material for solution-processed MWIR to LWIR photodetectors that must operate without cryogenic cooling. The intrinsic self-doping of HgSe QDs enables intraband absorption extending into the LWIR (>8 μm) without compositional alloying [1], a capability not shared by HgTe QDs which are limited to MWIR via interband transitions. Optimized devices with SCN⁻ ligands achieve responsivity of 0.5 A/W and detectivity of 3.1 × 10⁷ Jones at room temperature [2], while advanced architectures incorporating silicon microhole arrays and graphene boost detectivity to 4.58 × 10¹² Jones with EQE of 77.45% at ~16 μm [3]. This application scenario is validated for low-cost thermal imaging, gas sensing, and spectroscopic analysis where cryogenic cooling is impractical or cost-prohibitive.

High-Mobility Electronic Devices Leveraging HgSe Weyl Semimetal Topological Phase

High-purity monocrystalline HgSe exhibits electron mobility up to 1.2 × 10⁵ cm² V⁻¹ s⁻¹ at n = 4 × 10¹⁶ cm⁻³, substantially exceeding that of HgTe (2–3 × 10⁴ cm² V⁻¹ s⁻¹) at comparable carrier concentrations [1]. Magnetotransport measurements reveal signatures of the chiral anomaly—including the chiral magnetic effect and planar Hall effect—confirming the Weyl semimetal electronic topological phase in HgSe [1]. This application scenario encompasses high-frequency electronic devices, spintronic components exploiting strong spin-orbit coupling, and fundamental research platforms for investigating topological quantum phenomena. The isotropic, nonmagnetic nature of HgSe simplifies device integration compared to magnetic topological materials.

Thermally Robust Core/Shell Quantum Dots for High-Temperature Device Processing

When device fabrication requires thermal processing steps above 180°C, HgSe/CdX (X = S, Se, Te) core/shell quantum dots offer superior thermal stability compared to HgTe/CdTe systems. HgSe/CdX core/shell films withstand annealing up to approximately 250°C without observable structural or optical degradation, whereas HgTe/CdTe films begin to alloy and degrade at ~180°C [1]. Even a two-monolayer shell provides vast improvement in thermal stability [1]. This application scenario is validated for infrared detector manufacturing requiring post-deposition annealing, integration with high-temperature backend-of-line semiconductor processes, and devices intended for elevated-temperature operational environments.

Cost-Sensitive Large-Area Infrared Detector Arrays Manufactured via Solution Processing

For applications prioritizing manufacturing economics and large-area coverage, HgSe quantum dots offer distinct advantages over epitaxially grown HgCdTe and Te-based colloidal alternatives. HgSe QDs can be synthesized at scales exceeding 10 grams per batch and processed into large-scale pixel arrays using solution-based deposition techniques [1]. Selenium's crustal abundance (~0.05 ppm) is approximately 50 times greater than tellurium (~0.001 ppm), and the photodetection properties of Te-free HgSe systems are comparable to high-performance HgTe detectors [2]. This application scenario includes uncooled infrared imaging for automotive night vision, surveillance systems, and industrial thermal monitoring where cost-per-pixel is a critical procurement consideration.

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